

Unveiling the Off-Target Profile of AMG 900: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A, B, and C, which has demonstrated significant antitumor activity in preclinical models, including those resistant to taxanes.[1][2][3] While highly selective for its intended targets, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects, understanding mechanisms of resistance, and identifying opportunities for rational combination therapies. This technical guide provides an in-depth overview of the off-target effects of **AMG 900**, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Quantitative Analysis of Off-Target Interactions

The selectivity of **AMG 900** has been evaluated against a broad panel of kinases using various biochemical and cell-based assays. The following tables summarize the publicly available quantitative data on its off-target activity.



Target Kinase	IC50 (nM)	Assay Type	Reference
Aurora A	5	Enzyme Inhibition Assay	[1][4]
Aurora B	4	Enzyme Inhibition Assay	[4]
Aurora C	1	Enzyme Inhibition Assay	[4]
ρ38α	53	Enzyme Inhibition Assay	[5]
TYK2	220	Enzyme Inhibition Assay	[5]
JNK2	520	Enzyme Inhibition Assay	[5]
Met	550	Enzyme Inhibition Assay	[5]
Tie2	650	Enzyme Inhibition Assay	[5]

Table 1: IC50 Values of **AMG 900** Against On- and Off-Target Kinases. This table presents the half-maximal inhibitory concentration (IC50) values for **AMG 900** against its primary targets (Aurora kinases) and several identified off-target kinases. Lower IC50 values indicate higher potency.



Target Kinase	Kd (nM)	Assay Type	Reference
Aurora A	< 50	ATP-competitive binding assay	[2][5]
Aurora B	< 50	ATP-competitive binding assay	[2][5]
Aurora C	< 50	ATP-competitive binding assay	[2][5]
DDR1	< 50	ATP-competitive binding assay	[2]
DDR2	< 50	ATP-competitive binding assay	[2]
LTK	< 50	ATP-competitive binding assay	[2]

Table 2: Dissociation Constants (Kd) of **AMG 900** for Various Kinases. This table shows the dissociation constants for **AMG 900**, indicating its binding affinity to different kinases. A lower Kd value signifies a stronger binding affinity. These interactions were identified through a broad screening panel.[2]

Experimental Protocols for Kinase Profiling

The determination of the kinase selectivity profile of **AMG 900** involves a multi-step process, beginning with broad screening assays and followed by more specific quantitative assays for hit validation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a standard method for quantifying kinase activity and inhibition.

• Principle: The HTRF assay measures the phosphorylation of a substrate peptide by the kinase of interest. The assay utilizes two antibodies: one labeled with a europium cryptate donor and another with a compatible acceptor (e.g., d2). When the substrate is



phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the extent of substrate phosphorylation.

Protocol Outline:

- Reaction Setup: The kinase, its specific peptide substrate, and ATP are incubated in a reaction buffer. For inhibitor profiling, varying concentrations of AMG 900 are included.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.
- Detection: A solution containing the europium cryptate-labeled antibody and the acceptorlabeled antibody is added to the reaction mixture.
- Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on an HTRF-compatible reader, measuring the emission signals from both the donor and acceptor. The ratio of these signals is used to determine the level of kinase activity.[1]

ATP Site-Dependent Competition Binding Assay

This assay is employed for large-scale kinase screening to identify potential interactions.

Principle: This assay measures the ability of a test compound (AMG 900) to displace a
known, labeled ligand that binds to the ATP-binding site of a large panel of kinases. The
amount of displaced ligand is quantified, providing a measure of the test compound's binding
affinity.

Protocol Outline:

- Kinase Panel: A diverse panel of purified kinases is utilized.
- Incubation: Each kinase is incubated with a specific, labeled ATP-competitive ligand in the presence of varying concentrations of AMG 900.
- Separation: The kinase-ligand complexes are separated from the unbound ligand.

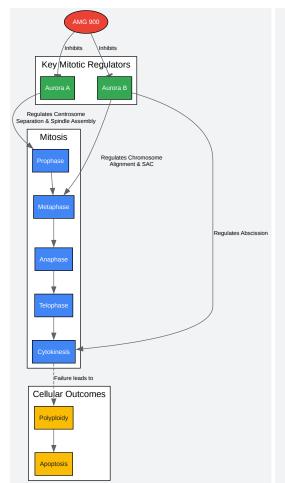


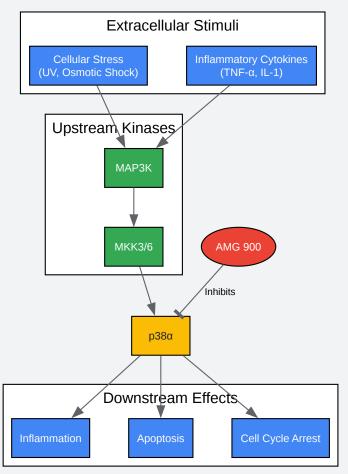
Quantification: The amount of bound, labeled ligand is quantified using an appropriate detection method (e.g., fluorescence polarization, radioactivity). A reduction in the signal indicates displacement of the labeled ligand by AMG 900. The concentration of AMG 900 required to displace 50% of the labeled ligand is used to determine the dissociation constant (Kd).[2]

Signaling Pathways and Experimental Workflows On-Target Signaling Pathway: Aurora Kinase Inhibition

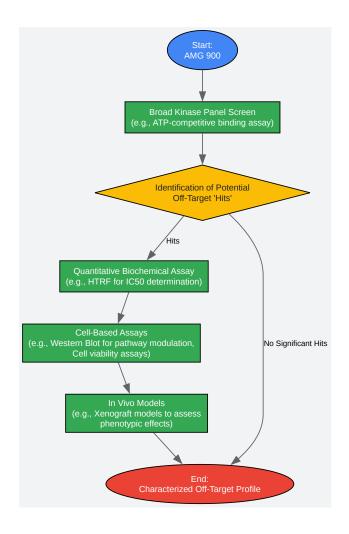
AMG 900's primary mechanism of action is the inhibition of Aurora kinases, which are crucial regulators of mitosis. Inhibition of Aurora A and B leads to defects in centrosome separation, spindle assembly, the spindle assembly checkpoint, and cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.[3][6]











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- To cite this document: BenchChem. [Unveiling the Off-Target Profile of AMG 900: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683941#off-target-effects-of-the-aurora-kinase-inhibitor-amg-900]

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